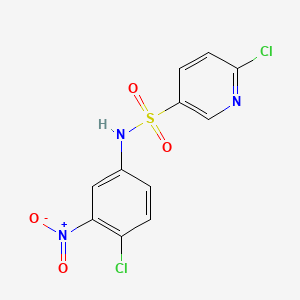

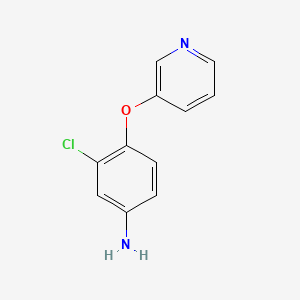

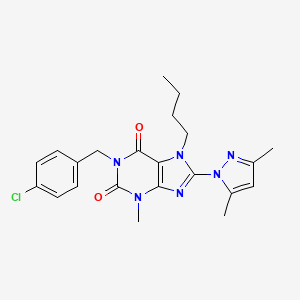

1-(3,4-dichlorobenzyl)-N'-(3-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research on compounds with carbohydrazide moieties, such as hydrazones and dihydropyridines, has gained attention due to their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as ligands in complexation reactions. These compounds often exhibit interesting biological activities, including antimicrobial and antidiabetic properties, and serve as key intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones. For example, the synthesis of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide involves reacting 4-methoxybenzaldehyde with 5-methyl-1H-pyrazole-3-carbohydrazide under reflux conditions in ethanol, catalyzed by an acid such as hydrochloric acid (Karrouchi et al., 2021).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods (FT-IR, 1H & 13C NMR, ESI-MS) are commonly employed to characterize the molecular structure of synthesized compounds. The crystal structure analysis helps in understanding the stereochemistry and confirming the (E)-configuration of the hydrazonoic group, as seen in studies of similar compounds (Karrouchi et al., 2020).

Chemical Reactions and Properties

Carbohydrazide derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and redox reactions, depending on the functional groups present. The reactivity of these compounds can be attributed to the presence of electron-donating and withdrawing groups, which influence their electrophilic and nucleophilic sites, as detailed in density functional theory (DFT) studies (Karrouchi et al., 2020).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Antimicrobial Applications: Several studies have synthesized novel compounds for antimicrobial evaluation, demonstrating significant antimicrobial activities against various fungal and bacterial species. For instance, derivatives of 3-methylbenzofuran and thiosemicarbazides have shown potential as antimicrobial agents, highlighting the broad applicability of similar compounds in addressing microbial resistance (H. Abdel‐Aziz, A. Mekawey, K. Dawood, 2009; B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, M. Abdalla, 2008) 1 .

Molecular Synthesis and Structural Analysis

- Synthesis and Structural Analysis: The detailed structural analysis and synthesis of compounds with hydrazone components derived from 4-methylbenzohydrazide showcase the complex chemistry involved in creating novel chemical entities with potential scientific applications. These studies illustrate the diversity in chemical synthesis techniques and the importance of structural characterization in developing compounds with desired properties (Y. Lei, G. Chen, Q. Yang, C. Fu, J. Pan, T. Li, 2013) .

Potential Pharmacological Applications

- Antitubercular and Antifungal Agents: Research on N-aryl-1,4-dihydropyridines and 1,3,4-oxadiazole derivatives indicates their potential as antitubercular and antifungal agents. These studies underline the importance of chemical innovation in developing new therapeutics for infectious diseases (A. Trivedi, D. Dodiya, Bipin H. Dholariya, Vipul Kataria, Vimal R. Bhuva, V. Shah, 2011; Yuan-Yuan Wu, Wubin Shao, Jian-Jun Zhu, Zhou-Qing Long, Liwei Liu, Peiyi Wang, Zhong Li, Song Yang, 2019) .

Molecular Docking and Spectroscopic Studies

- Molecular Docking Studies: Investigations into compounds such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide through molecular docking and spectroscopic studies have demonstrated their potential as anti-diabetic agents. Such research highlights the utility of computational methods in identifying and optimizing potential therapeutic agents (K. Karrouchi, S. Brandán, Y. Sert, M. E. Karbane, S. Radi, M. Ferbinteanu, Y. Garcia, M. Ansar, 2021) .

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-N'-(3-methylbenzoyl)-2-oxopyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O3/c1-13-4-2-5-15(10-13)19(27)24-25-20(28)16-6-3-9-26(21(16)29)12-14-7-8-17(22)18(23)11-14/h2-11H,12H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWYIQSGKLCXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)

![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2482570.png)

![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)